molecular formula C10H12N2O2 B13610907 (3S,4R)-4-(4-Pyridinyl)-3-pyrrolidinecarboxylic acid CAS No. 1049980-41-7

(3S,4R)-4-(4-Pyridinyl)-3-pyrrolidinecarboxylic acid

Cat. No.: B13610907
CAS No.: 1049980-41-7
M. Wt: 192.21 g/mol
InChI Key: HALDKXLCWGGLRJ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid functional group, making it an interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the pyridinyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group could yield esters or amides, while reduction of the pyridinyl group could yield piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid: A similar compound without the chiral center.

    4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: A compound with the pyridinyl group in a different position.

    4-(pyridin-4-yl)piperidine-3-carboxylic acid: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a pyridinyl group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

CAS No.

1049980-41-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m0/s1

InChI Key

HALDKXLCWGGLRJ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=NC=C2

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.